An In-depth Technical Guide to 5,6-Dichloro-2-methylbenzimidazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6-Dichloro-2-methylbenzimidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-2-methylbenzimidazole is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of fused benzene and imidazole rings, substituted with chlorine atoms and a methyl group, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it a versatile scaffold for the design and synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and diverse applications of 5,6-dichloro-2-methylbenzimidazole, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 5,6-dichloro-2-methylbenzimidazole is essential for its effective handling, characterization, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 201.05 g/mol | [1][2] |
| Appearance | White to off-white or light-yellow crystalline powder | [3] |
| Melting Point | 248-252 °C | [3] |
| Solubility | Soluble in methanol and other organic solvents; sparingly soluble in water. | [3] |
| CAS Number | 6478-79-1 | [1] |
| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole | [1] |
Synthesis and Mechanistic Insights
The most common and straightforward synthesis of 5,6-dichloro-2-methylbenzimidazole involves the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and acetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via a cyclocondensation mechanism.
Reaction Workflow Diagram
Caption: Synthesis workflow for 5,6-dichloro-2-methylbenzimidazole.
Detailed Experimental Protocol
Materials:
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4,5-dichloro-1,2-phenylenediamine
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Glacial acetic acid
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Hydrochloric acid (4N, optional)
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Sodium hydroxide solution (10%)
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Activated charcoal
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Methanol or Ethanol for recrystallization
Procedure:
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In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine (1 mole equivalent) and glacial acetic acid (5-10 mole equivalents) is prepared. Alternatively, the reaction can be carried out in a dilute acid like 4N HCl with acetic acid as the acetylating agent.
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The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature and then poured into a beaker of cold water.
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The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.
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The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic impurities.
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The crude product is then dissolved in a minimal amount of hot methanol or ethanol, and a small amount of activated charcoal is added to decolorize the solution.
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The hot solution is filtered to remove the charcoal, and the filtrate is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.
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The purified crystals of 5,6-dichloro-2-methylbenzimidazole are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Causality Behind Experimental Choices:
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Acidic Medium: The acidic environment protonates the carbonyl group of acetic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the phenylenediamine. It also aids in the dehydration step of the cyclization process.
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Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
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Neutralization: The product is precipitated from the acidic solution by neutralization, which deprotonates the benzimidazole nitrogen atoms, reducing its solubility in the aqueous medium.
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Recrystallization: This purification technique is employed to remove any unreacted starting materials and side products, yielding a highly pure crystalline product.
Spectroscopic Characterization
The structural elucidation of 5,6-dichloro-2-methylbenzimidazole is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5,6-dichloro-2-methylbenzimidazole is relatively simple and characteristic.
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Aromatic Protons (H-4 and H-7): Due to the symmetrical nature of the 5,6-dichloro substitution, the protons at the 4 and 7 positions of the benzimidazole ring are chemically equivalent. They typically appear as a singlet in the aromatic region (around δ 7.5-7.8 ppm).
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Methyl Protons (C2-CH₃): The three protons of the methyl group at the 2-position are also equivalent and appear as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).
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N-H Proton: The proton on the nitrogen atom of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It often appears as a broad singlet in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon framework.
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C2 Carbon: The carbon atom at the 2-position, attached to the two nitrogen atoms and the methyl group, is significantly deshielded and appears around δ 151-153 ppm.
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Aromatic Carbons: The carbon atoms of the benzene ring will have distinct chemical shifts. The chlorine-substituted carbons (C5 and C6) will be found in the range of δ 125-130 ppm, while the protonated carbons (C4 and C7) will appear around δ 115-120 ppm. The quaternary carbons (C3a and C7a) will be observed in the region of δ 135-145 ppm.
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Methyl Carbon: The carbon of the methyl group will be seen in the upfield region, typically around δ 14-16 ppm.
FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
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N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
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C-H Stretch: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region.
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C=N and C=C Stretches: Strong absorption bands in the 1500-1650 cm⁻¹ region are attributed to the C=N stretching of the imidazole ring and the C=C stretching of the benzene ring.
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C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (200/202/204 with an isotopic pattern characteristic of two chlorine atoms).
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Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of a methyl radical (M-15) and the cleavage of the imidazole ring.
Reactivity and Applications
The chemical reactivity of 5,6-dichloro-2-methylbenzimidazole is centered around the N-H proton of the imidazole ring and the potential for electrophilic substitution on the benzene ring, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards such reactions. The primary utility of this compound lies in its role as a key building block in the synthesis of more complex molecules with diverse biological activities.
Pharmaceutical Applications
5,6-Dichloro-2-methylbenzimidazole is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.
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Antiviral Agents: The benzimidazole nucleus is a core component of several antiviral drugs. Derivatives of 5,6-dichloro-2-methylbenzimidazole have been investigated for their activity against various viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[4] The mechanism of action often involves the inhibition of viral enzymes crucial for replication.
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Antimicrobial and Antifungal Agents: This compound and its derivatives have demonstrated potent activity against a spectrum of bacteria and fungi.[3] The lipophilic nature imparted by the chlorine atoms can facilitate the penetration of microbial cell membranes.
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Anticancer Agents: The benzimidazole scaffold is present in numerous anticancer agents. Researchers are exploring derivatives of 5,6-dichloro-2-methylbenzimidazole for their potential to inhibit cancer cell proliferation through various mechanisms, such as targeting specific kinases or disrupting microtubule formation.
Agrochemical Applications
In the agrochemical industry, 5,6-dichloro-2-methylbenzimidazole serves as a precursor for the synthesis of fungicides and herbicides.[3] Its broad-spectrum antimicrobial properties make it effective in controlling plant pathogens.
Materials Science
The rigid and planar structure of the benzimidazole core, along with its ability to participate in hydrogen bonding, makes 5,6-dichloro-2-methylbenzimidazole an interesting building block for the development of functional organic materials, such as polymers with enhanced thermal stability and specific electronic properties.[3]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5,6-dichloro-2-methylbenzimidazole.
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Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
5,6-Dichloro-2-methylbenzimidazole is a chemical compound of significant interest due to its versatile applications, particularly in the realms of drug discovery and agrochemicals. Its straightforward synthesis, coupled with its unique structural and electronic properties, makes it an invaluable scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, and an exploration of its diverse applications. For researchers and scientists, a thorough understanding of this compound's characteristics is paramount for unlocking its full potential in future innovations.
References
-
PubChem. 5,6-Dichloro-2-methylbenzimidazole. National Center for Biotechnology Information. Available from: [Link]
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Brainly.in. Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Available from: [Link]
-
PubChem. 5,6-dichloro-2-methyl-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]
- Townsend, L. B., et al. (1995). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of medicinal chemistry, 38(20), 4098–4105.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dichloro-2-methylbenzimidazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
